Benzyl 5-hydroxy-4-methylazocane-1-carboxylate
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Overview
Description
Benzyl 5-hydroxy-4-methylazocane-1-carboxylate is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to a 5-hydroxy-4-methylazocane ring, with a carboxylate functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-4-methylazocane-1-carboxylate typically involves the reaction of benzyl chloride with 5-hydroxy-4-methylazocane-1-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-4-methylazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Benzyl 5-oxo-4-methylazocane-1-carboxylate.
Reduction: Benzyl 5-hydroxy-4-methylazocane-1-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-hydroxy-4-methylazocane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-4-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-hydroxy-4-methylazocane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.
Benzyl 5-oxo-4-methylazocane-1-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 5-hydroxy-4-methylazocane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Benzyl 5-hydroxy-4-methylazocane-1-carboxylate is unique due to the presence of both a benzyl group and a carboxylate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 5-hydroxy-4-methylazocane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-13-9-11-17(10-5-8-15(13)18)16(19)20-12-14-6-3-2-4-7-14/h2-4,6-7,13,15,18H,5,8-12H2,1H3 |
InChI Key |
DJMRRUWPHIAFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCCC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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